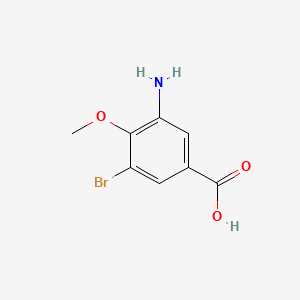

3-Amino-5-bromo-4-methoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

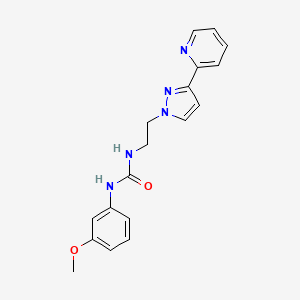

3-Amino-5-bromo-4-methoxybenzoic acid is a chemical compound with the empirical formula C7H6BrNO2 . It is a solid substance with a molecular weight of 216.03 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromo group, an amino group, and a methoxy group . The InChI string representation of its structure isInChI=1S/C7H6BrNO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H,10,11) . Physical and Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 217-221 °C . Its solubility and other physical properties are not specified in the available resources.Scientific Research Applications

Photodynamic Therapy Application

3-Amino-5-bromo-4-methoxybenzoic acid and related compounds have been studied for their potential in photodynamic therapy, particularly in cancer treatment. For instance, a zinc phthalocyanine substituted with derivatives of this compound exhibited remarkable potential as a Type II photosensitizer, useful for treating cancer in photodynamic therapy. Its properties, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, are crucial for Type II mechanisms in such therapies (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Pharmaceutical Intermediates

This compound is instrumental in synthesizing pharmaceutical intermediates. For example, its derivatives are used in synthesizing amisulpride intermediates, demonstrating its significance in medicinal chemistry (Wang Yu, 2008).

Potential in Antibacterial Applications

Derivatives of this compound, like hydrazide-hydrazones of 3-methoxybenzoic and 4-tert-butylbenzoic acid, have shown promise in antibacterial applications. Certain synthesized compounds demonstrated high bacteriostatic or bactericidal activity against Gram-positive bacteria, including Bacillus spp., surpassing commonly used antibiotics like cefuroxime or ampicillin in effectiveness (Popiołek & Biernasiuk, 2016).

Glycosidase and Glycogen Phosphorylase Inhibiting Activities

Studies have also found that derivatives of this compound, such as 2-amino-3,4-dihydroxy-5-methoxybenzoic acid, possess significant alpha-glucosidase and glycogen phosphorylase inhibitory activities. This property is valuable for therapeutic applications in metabolic disorders (Li et al., 2008).

Involvement in Novel Polymeric Materials

Furthermore, this compound and its derivatives are used in creating novel polymeric materials. For example, the polyaniline-3-amino-4-methoxybenzoic acid copolymer demonstrated high efficacy in adsorbing Pd(II), suggesting its utility in environmental applications and resource recovery (Zhong et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various cellular targets .

Mode of Action

The mode of action of 3-Amino-5-bromo-4-methoxybenzoic acid involves interactions with its cellular targets. These interactions can lead to changes in cellular processes

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways .

Pharmacokinetics

These properties can impact the bioavailability of the compound .

Result of Action

Similar compounds have been known to have various effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . .

Properties

IUPAC Name |

3-amino-5-bromo-4-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTUHZJDZANQID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Fluorosulfonyloxyphenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2409602.png)

![Ethyl 2-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]acetate](/img/structure/B2409607.png)

![2-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2409611.png)

![3-hydroxy-1,3-bis(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2409616.png)

![7-oxo-5-phenyl-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2409619.png)

![(4-Chlorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2409620.png)

![N-cyclopentyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2409621.png)